ethyl 5-acetyl-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate
Overview
Description
Ethyl 5-acetyl-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C18H26N2O4S and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.16132849 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Research involving similar thiophene carboxylate derivatives has focused on synthesizing new compounds with potential biological activities. For instance, studies have synthesized new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from thiophene carboxylate derivatives. These compounds exhibited antimicrobial activities, with some showing antibacterial and antifungal properties (Faty, Hussein, & Youssef, 2010). This suggests that structurally related compounds, such as "ethyl 5-acetyl-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate," could also have antimicrobial potential.
Antimicrobial Applications
Another study involving ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate and its derivatives highlighted their synthesis and characterization. These compounds were tested for in vitro antimicrobial activity, showing that some derivatives were more potent than standard drugs against specific fungi, indicating their potential as antimicrobial agents (Mabkhot et al., 2015).
Antiproliferative and Tumor Cell Selectivity
Research into thiophene derivatives with alkyl groups has revealed pronounced anti-proliferative activity and tumor cell selectivity. Compounds containing 2-amino-3-methylcarboxylate thiophene derivatives demonstrated significant selectivity and potency against specific tumor cell lines, offering insights into the development of new tumor-selective therapies (Thomas et al., 2017).
Synthesis and Characterization
The synthesis and characterization of novel polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones have also been explored. These compounds were synthesized through reactions involving thiophene carboxylate derivatives, demonstrating the versatility of thiophene carboxylates in synthesizing complex molecules with potential applications in various fields of research (Fu & Wang, 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-5-24-18(23)15-12(3)16(13(4)21)25-17(15)19-14(22)10-20-8-6-11(2)7-9-20/h11H,5-10H2,1-4H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLKPNDDOOYKQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CN2CCC(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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